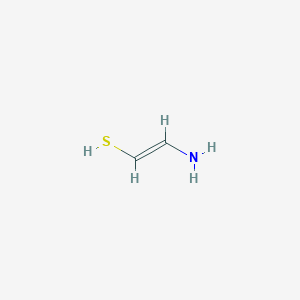
2-Aminoethenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. This compound is characterized by the presence of both an amine and a thiol functional group. It is a white, water-soluble solid that is often used in its hydrochloride salt form due to its instability in free base form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminoethanethiol can be synthesized through the reaction of ethyleneimine with hydrogen sulfide. The reaction proceeds as follows:
NHCH2CH2+H2S→HSCH2CH2NH2
This method involves the use of ethyleneimine, which reacts with hydrogen sulfide under controlled conditions to yield 2-aminoethanethiol .
Industrial Production Methods: In industrial settings, 2-aminoethanethiol is often produced as its hydrochloride salt, which is more stable and easier to handle. The production process involves the reaction of ethyleneimine with hydrogen sulfide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: In the presence of air, 2-aminoethanethiol readily oxidizes to form the corresponding disulfide, cystamine.
Reduction: It can be reduced back to its thiol form from the disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxidizing agents.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cystamine (disulfide form).
Reduction: 2-Aminoethanethiol (thiol form).
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a radioprotective agent and is involved in the synthesis of coenzyme A.
Medicine: Used in the treatment of cystinosis, a lysosomal storage disease. It helps in reducing the accumulation of cystine in cells.
Industry: Employed in the modification of reverse osmosis membranes to enhance fouling resistance
Wirkmechanismus
2-Aminoethanethiol exerts its effects primarily through its thiol group, which can interact with various molecular targets. In the treatment of cystinosis, it forms a mixed disulfide with cystine, facilitating its transport out of lysosomes. This reduces the accumulation of cystine in cells, thereby alleviating the symptoms of the disease .
Vergleich Mit ähnlichen Verbindungen
Cysteine: An amino acid with a similar thiol group but with an additional carboxyl group.
Cystamine: The disulfide form of 2-aminoethanethiol.
Mercaptoethylamine: Another aminothiol with similar properties.
Uniqueness: 2-Aminoethanethiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts also makes it more versatile in industrial applications compared to similar compounds .
Eigenschaften
Molekularformel |
C2H5NS |
|---|---|
Molekulargewicht |
75.14 g/mol |
IUPAC-Name |
(E)-2-aminoethenethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1+ |
InChI-Schlüssel |
JLZMZFJVTNYDOT-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/S)\N |
Kanonische SMILES |
C(=CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



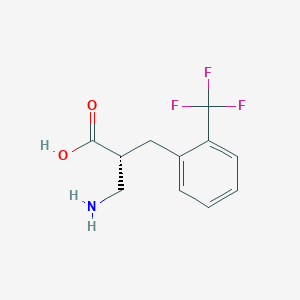
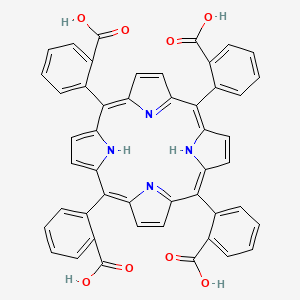
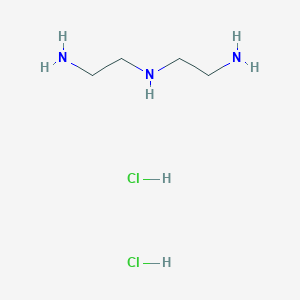
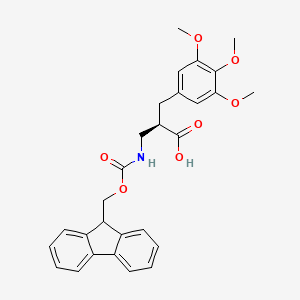
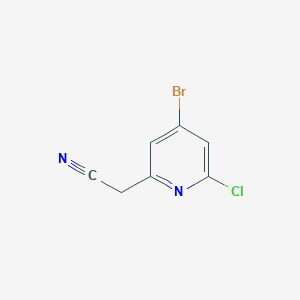
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
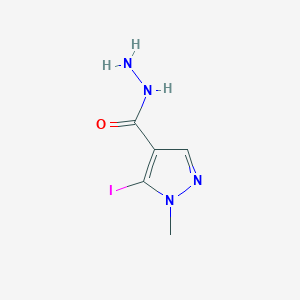
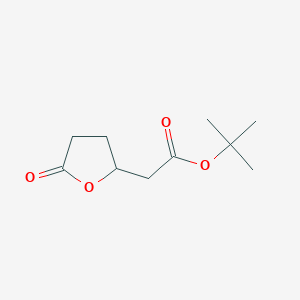
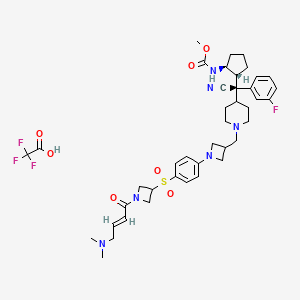
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
